molecular formula C10H9NO2 B12869700 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one

7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one

Cat. No.: B12869700
M. Wt: 175.18 g/mol
InChI Key: TUZNWBLANTXYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one (CAS: 91880-83-0) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Its structure features a seven-membered cycloheptane ring fused to a pyrrol-2-one moiety, with a hydroxy group at position 7 and a methyl group at position 3 (Fig. 1A). This compound is of interest due to its structural similarity to bioactive natural products, such as streptochlorin, which contains a related pyrrolone core.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

8-hydroxy-3-methyl-1H-cyclohepta[b]pyrrol-7-one

InChI

InChI=1S/C10H9NO2/c1-6-5-11-9-7(6)3-2-4-8(12)10(9)13/h2-5,11H,1H3,(H,12,13)

InChI Key

TUZNWBLANTXYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C(=O)C=CC=C12)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one can be achieved through several synthetic routes. One common method involves the Clauson-Kaas reaction, where 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] are reacted with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at 90°C for 48 hours . This reaction yields the desired heterocyclic system in moderate to high yields.

Industrial Production Methods

Chemical Reactions Analysis

Dehydration and Cyclocondensation

Treatment with POCl₃ in pyridine induces dehydration, forming anhydrous derivatives via intramolecular cyclocondensation. This reaction eliminates the hydroxyl group at position 7 while generating a fused aromatic system.

Reaction Conditions Product Key Observations
POCl₃, pyridine, reflux3-Methylcyclohepta[b]pyrrol-8(1H)-one (anhydrous derivative)Loss of hydroxyl group confirmed by IR and elemental analysis; product retains the lactam ring .

Clemmensen Reduction

The ketone group at position 8 undergoes reduction to a methylene group under Zn(Hg)/HCl conditions, yielding a deoxygenated pyrrolidine analog.

Reaction Conditions Product Key Observations
Zn(Hg), HCl, ethanol, Δ3-Methyl-7-deoxycyclohepta[b]pyrrolidineComplete reduction of C=O to CH₂ confirmed by NMR; product is optically inactive .

Oxidative Transformations

Chromium trioxide (CrO₃) in pyridine oxidizes the C7 hydroxyl group to a ketone, forming a diketone derivative.

Reaction Conditions Product Key Observations
CrO₃, pyridine, 0°C → RT3-Methylcyclohepta[b]pyrrol-7,8-dioneNew carbonyl peak at 1715 cm⁻¹ (IR); molecular formula confirmed by mass spectrometry .

Acetylation

The hydroxyl group undergoes quantitative acetylation with acetic anhydride , forming a stable monoacetate.

Reaction Conditions Product Key Observations
Ac₂O, pyridine, RT, 12 hr7-Acetoxy-3-methylcyclohepta[b]pyrrol-8(1H)-oneAcetyl group confirmed by ¹H NMR (δ 2.35 ppm); no lactam ring opening observed .

Stability and Functional Group Compatibility

  • Lactam Stability : The pyrrolidone ring remains intact under acidic (POCl₃) and reducing (Zn/Hg) conditions but may open under strong basic or nucleophilic attack .

  • Stereochemical Considerations : Oxidation and reduction steps produce racemic mixtures, suggesting non-stereospecific pathways .

Scientific Research Applications

Anticancer Activity

Research has indicated that 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. For instance, derivatives of cyclohepta[b]pyrrole have been evaluated for their ability to target specific cancer pathways, leading to the development of new therapeutic agents.

CompoundActivityReference
This compoundAnticancer
Similar derivativesApoptosis induction

Neuroprotective Effects

Evidence suggests that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Research highlights the ability of related compounds to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegeneration.

Study FocusFindingsReference
Neuroprotection in modelsReduced oxidative stress
Neurotransmitter modulationPotential therapeutic effects

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Application AreaMechanismReference
Arthritis treatmentCytokine inhibition
Inflammatory disease managementEnzyme inhibition

Cardiovascular Health

Recent studies have explored the cardiovascular benefits of compounds related to this compound. These compounds may improve endothelial function and reduce the risk of atherosclerosis by enhancing nitric oxide production and decreasing oxidative stress.

Cardiovascular EffectMechanismReference
Endothelial function improvementNitric oxide enhancement
Atherosclerosis risk reductionOxidative stress decrease

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the development of materials with improved thermal stability and mechanical strength.

Material TypeProperties EnhancedReference
PolymersThermal stability
CompositesMechanical strength

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent positions and functional groups, leading to variations in physicochemical properties and bioactivity. A comparative analysis is provided in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one 7-OH, 3-CH₃ C₁₀H₉NO₂ 175.18 Polar due to -OH; moderate solubility in polar solvents
1-(3,4,5-Trimethoxybenzyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-8(1H)-one (16) 1-(3,4,5-Trimethoxybenzyl) C₁₈H₂₁NO₃ 299.36 Lipophilic due to aromatic substitution; IR: 1711 cm⁻¹ (C=O)
7-Bromo-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-8(1H)-one (24) 7-Br C₉H₈BrNO 242.07 Electrophilic Br enhances reactivity; IR: 1636 cm⁻¹ (C=C)
Ethyl 7-Bromo-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (25) 7-Br, 2-COOEt C₁₃H₁₄BrNO₃ 328.16 Carboxylate ester improves solubility; used as synthetic intermediate
3-(2-Methyl-8-oxo-1,8-dihydrocyclohepta[b]pyrrol-3-yl)alanine (XV) 3-Ala side chain C₁₃H₁₄N₂O₃ 258.26 Amino acid mimic; potential bioactivity

Structure-Activity Relationships (SAR)

  • Hydroxy Group : Enhances polarity and hydrogen-bonding capacity, critical for interactions with biological targets.
  • Bromine Substitution : Increases electrophilicity, enabling cross-coupling reactions for further derivatization.
  • Aromatic/Esters at Position 1 : Improve lipophilicity and membrane permeability, favoring antimitotic activity.

Biological Activity

7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

The compound features a unique cycloheptane ring fused with a pyrrole moiety, which contributes to its biological activity. The hydroxyl group at position 7 and the methyl group at position 3 are critical for its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole-based compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (lung cancer)0.84Induces apoptosis via ROS generation
Compound BHeLa (cervical cancer)0.38Inhibits tubulin assembly
Compound CMCF-7 (breast cancer)0.25G2/M phase arrest

These compounds often induce apoptosis through mechanisms such as reactive oxygen species (ROS) generation and modulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. In vitro studies indicate that these compounds exhibit activity against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus10 µg/mLBactericidal
Escherichia coli15 µg/mLBacteriostatic
Candida albicans5 µg/mLAntifungal

The presence of specific substituents on the pyrrole ring has been shown to enhance antimicrobial potency, with certain analogs displaying low micromolar inhibitory concentrations .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, the compound has shown promise as an anti-inflammatory agent. Studies have reported that derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in inflammatory processes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound D80% at 50 µM75% at 50 µM
Compound E90% at 25 µM85% at 25 µM

These results suggest that modifications to the cycloheptane framework can lead to enhanced anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrole derivatives found that those with a hydroxyl group at position 7 demonstrated superior efficacy against multiple cancer cell lines compared to their non-hydroxylated counterparts. The mechanism was attributed to increased ROS production leading to apoptosis.

Case Study 2: Antimicrobial Screening
In a screening of various pyrrole derivatives against clinical isolates of bacteria and fungi, several compounds showed significant activity with MIC values lower than those of standard antibiotics, indicating their potential as alternative therapeutic agents.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one?

Answer:
Structural elucidation requires a combination of 1H/13C NMR , FTIR , and high-resolution mass spectrometry (HRMS) . For example:

  • 1H NMR identifies proton environments, such as hydroxy (-OH) and methyl (-CH3) groups. Chemical shifts for hydroxy protons typically appear at δ 10–12 ppm in DMSO-d6 .
  • FTIR confirms functional groups like carbonyl (C=O, ~1630–1680 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) .
  • HRMS validates the molecular formula (C10H9NO2, m/z 175.18) with <2 ppm error .
    Cross-referencing with UV-Vis spectroscopy (e.g., λmax in ethanol) can distinguish fused-ring systems .

Basic: What synthetic strategies are effective for preparing this compound derivatives?

Answer:
Key steps include:

  • Cyclization reactions : Use precursors like 2-amino-3-bromotropone with active methylene compounds under basic conditions to form the cyclohepta[b]pyrrolone core .
  • Substitution reactions : Introduce methyl or hydroxy groups via alkylation or hydroxylation at specific positions (e.g., C-3 and C-7) .
  • Purification : Column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization from ethanol yields high-purity products (>90%) .

Basic: What safety protocols are critical when handling this compound?

Answer:
The compound shares toxicity profiles with structurally related pyrrolo-oxazines:

  • GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) necessitates PPE : nitrile gloves, lab coats, and eye protection .
  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis.
  • Decontamination : Wash exposed skin with soap/water immediately; dispose of waste via hazardous waste protocols .

Advanced: How can computational methods optimize the compound’s bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and stability. Gaussian 09W with B3LYP/6-31G(d) basis sets is standard .
  • Molecular Docking : Use Schrödinger’s Maestro to model interactions with target proteins (e.g., SARS-CoV-2 Mpro, PDB:6W63). Focus on hydrogen bonding and hydrophobic contacts at active sites .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) to refine substituents for improved bioavailability .

Advanced: How should researchers resolve contradictions in reported spectral data or synthetic yields?

Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, temperature control) to address yield discrepancies. For example, isomer ratios (e.g., 94% vs. 6% yields) may stem from kinetic vs. thermodynamic control .
  • Comparative spectral analysis : Cross-reference NMR/IR data across solvents (e.g., CDCl3 vs. DMSO-d6) to account for solvent-induced shifts .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if spectral assignments conflict .

Advanced: What factors influence the compound’s stability under varying experimental conditions?

Answer:

  • pH sensitivity : The hydroxy group may undergo deprotonation (pKa ~9–10) in basic media, altering solubility and reactivity .
  • Thermal stability : Intramolecular hydrogen bonding between C=O and -OH groups enhances thermal resistance (melting points: 130–190°C reported) .
  • Light exposure : UV irradiation can degrade the cyclohepta[b]pyrrolone ring; store in amber vials at –20°C .

Advanced: How does substituent variation impact biological activity in related cyclohepta[b]pyrrolone derivatives?

Answer:

  • Antiviral activity : Electron-withdrawing groups (e.g., nitro at C-3) enhance binding to viral proteases via dipole interactions .
  • Antibacterial activity : Hydrophobic substituents (e.g., trifluoromethylbenzyl) improve membrane penetration, as seen in fluoroquinolone analogs .
  • Structure-Activity Relationship (SAR) : Quantitative SAR (QSAR) models correlate substituent lipophilicity (logP) with IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.